Bms-707035 - 729607-74-3

Bms-707035

Catalog Number: EVT-263122
CAS Number: 729607-74-3
Molecular Formula: C17H19FN4O5S
Molecular Weight: 410.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HIV Integrase Inhibitor is under investigation in clinical trial NCT00397566 (A Multiple Ascending Dose Study of BMS-707035 in HIV-1 Infected Subjects).
HIV Integrase Inhibitor is an agent that blocks the activity of the human immunodeficiency virus (HIV) integrase enzyme.

Raltegravir

  • Compound Description: Raltegravir is the first FDA-approved integrase inhibitor for the treatment of HIV-1 infection. [] It acts by inhibiting the strand transfer step of viral DNA integration.

Elvitegravir

  • Compound Description: Elvitegravir is another HIV-1 integrase strand transfer inhibitor in advanced clinical development by Japan Tobacco and Gilead. []
  • Relevance: Similar to Raltegravir, Elvitegravir shares the same mechanism of action and target enzyme as BMS-707035. [] Its development highlights the ongoing research in this class of inhibitors.

Dolutegravir

  • Compound Description: Developed by Shionogi and GlaxoSmithKline, Dolutegravir represents another example of an HIV-1 integrase strand transfer inhibitor in advanced clinical development. []
  • Relevance: Dolutegravir's clinical progress further emphasizes the importance of integrase inhibitors like BMS-707035 in HIV-1 treatment. []
  • Compound Description: MK-0518 is an HIV-1 integrase inhibitor that has undergone clinical evaluation. [, ]
  • Relevance: Although the specific stage of development for MK-0518 is not stated, it's inclusion alongside BMS-707035 in a review of clinically evaluated HIV-1 integrase inhibitors suggests they are likely similar in their stage of development and potentially share structural or mechanistic similarities. [, ]

MK-2048

  • Compound Description: Similar to MK-0518, MK-2048 is another HIV-1 integrase inhibitor that has been clinically evaluated. [, ]
  • Relevance: The fact that MK-2048 is mentioned with BMS-707035 suggests they share a similar development trajectory as potential HIV-1 therapeutics and may have overlapping structural features or targets. [, ]

GS-9137, GS-9160, GS-9224

  • Compound Description: These three compounds (GS-9137, GS-9160, and GS-9224) are all identified as HIV-1 integrase inhibitors that have undergone clinical evaluation. [, ]
  • Relevance: The simultaneous mention of these GS compounds with BMS-707035 in a review focusing on clinical progress implies a shared research space and potentially comparable developmental stages. [, ]

GSK-364735

  • Compound Description: GSK-364735 is another clinically evaluated HIV-1 integrase inhibitor highlighted in research papers alongside BMS-707035. [, ]
  • Relevance: The inclusion of GSK-364735 underscores its relevance as a comparable compound to BMS-707035, suggesting potential similarities in their mechanisms, targets, or developmental progress. [, ]

3-Hydroxy-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-ones

  • Compound Description: This refers to a specific chemical class of compounds explored by Bristol-Myers Squibb as potential HIV-1 integrase inhibitors. []
  • Relevance: BMS-707035, developed by Bristol-Myers Squibb, likely belongs to this specific chemical class or shares significant structural similarities with compounds in this category. [] The patent describing these compounds likely provides insights into the structure-activity relationship studies that led to BMS-707035.

S-1360, L-870,810, and L-870,812

  • Compound Description: These compounds represent earlier HIV-1 integrase inhibitors that reached later stages of clinical trials. []
  • Relevance: While not explicitly linked to BMS-707035, their mention highlights the historical context of integrase inhibitor development and suggests that BMS-707035 was likely designed to overcome limitations or improve upon these earlier compounds. [] They may share some structural motifs or mechanisms of action with BMS-707035.
Overview

The compound 2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide is a complex organic molecule with notable pharmacological potential. It belongs to a class of compounds that exhibit diverse biological activities, including potential applications in medicinal chemistry and drug development.

Source

This compound is synthesized for research purposes and may have applications in pharmacology, particularly in the treatment of diseases related to metabolic disorders. It has been referenced in various chemical databases and scientific literature, indicating its relevance in ongoing research.

Classification

The compound can be classified as a pyrimidine derivative due to its structural components, which include a pyrimidine ring substituted with various functional groups. Its classification also includes features typical of thiazine compounds due to the presence of the dioxothiazinan moiety.

Synthesis Analysis

Methods

The synthesis of 2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide typically involves multi-step organic synthesis techniques. Common methods include:

  1. Condensation Reactions: The formation of the pyrimidine core often involves condensation reactions between appropriate aldehydes and urea or thiourea derivatives.
  2. Functional Group Modifications: Subsequent functionalization steps introduce the dioxothiazinan and fluorophenyl groups through nucleophilic substitution or electrophilic aromatic substitution.
  3. Purification Techniques: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of by-products and unreacted starting materials.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide consists of:

  • A pyrimidine ring system.
  • A dioxothiazinan moiety contributing to its unique properties.
  • A fluorophenyl group that enhances its pharmacological profile.

Data

The molecular formula is C17H19FN4O5SC_{17}H_{19}FN_{4}O_{5}S, with a molecular weight of approximately 410.42 g/mol. The compound's structural representation can be visualized using computational chemistry software or molecular modeling tools.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for its functional groups:

  1. Nucleophilic Substitution Reactions: The fluorophenyl group can undergo nucleophilic attack, allowing for further modifications.
  2. Hydrolysis Reactions: The carboxamide group can be hydrolyzed under acidic or basic conditions, potentially leading to biologically active derivatives.
  3. Redox Reactions: The dioxothiazinan group may participate in redox reactions, influencing the compound's reactivity and stability.

Technical Details

Mechanistic studies using spectroscopic techniques help elucidate the pathways and intermediates formed during these reactions, providing insight into the compound's reactivity profile.

Mechanism of Action

Process

The mechanism of action for 2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide is not fully characterized but may involve:

  1. Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes involved in metabolic pathways.
  2. Receptor Binding: Interaction with biological receptors may modulate signaling pathways relevant to disease states.

Data

In vitro studies are necessary to determine binding affinities and inhibition constants, which would provide quantitative data on its mechanism of action.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to exhibit:

  • A solid state at room temperature.
  • Solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol.

Chemical Properties

Key chemical properties include:

  • Stability under standard laboratory conditions.
  • Potential reactivity with strong acids or bases due to functional groups present.

Relevant data on melting point, boiling point, and solubility parameters can be obtained through experimental determination or literature values.

Applications

Scientific Uses

The primary applications of 2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide include:

  1. Drug Development: As a lead compound for developing new therapeutics targeting metabolic disorders or cancer.
  2. Biochemical Research: Utilized in studies exploring enzyme mechanisms or receptor interactions.
  3. Pharmacological Studies: Investigating its effects on cellular processes or disease models in preclinical research.

This compound represents a promising area for further investigation due to its complex structure and potential biological activities.

Properties

CAS Number

729607-74-3

Product Name

2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide

IUPAC Name

2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide

Molecular Formula

C17H19FN4O5S

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C17H19FN4O5S/c1-21-16(25)14(23)13(15(24)19-10-11-4-6-12(18)7-5-11)20-17(21)22-8-2-3-9-28(22,26)27/h4-7,23H,2-3,8-10H2,1H3,(H,19,24)

InChI Key

VNIWZCGZPBJWBI-UHFFFAOYSA-N

SMILES

CN1C(=O)C(=C(N=C1N2CCCCS2(=O)=O)C(=O)NCC3=CC=C(C=C3)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-707035; BMS-707035; BMS-707035.

Canonical SMILES

CN1C(=O)C(=C(N=C1N2CCCCS2(=O)=O)C(=O)NCC3=CC=C(C=C3)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.